Etifelmine hydrochloride

Chemical taxonomy Medicinal chemistry Structure-activity relationships

Etifelmine hydrochloride (CAS 1146-95-8), also known as gilutensin or Tensinase D, is a diarylmethane-class central nervous system (CNS) stimulant and antihypotensive agent. The compound acts as a sympathomimetic amine and was historically used for the treatment of hypotensive circulatory disorders.

Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
CAS No. 1146-95-8
Cat. No. B075074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtifelmine hydrochloride
CAS1146-95-8
Synonymsgilutensin
gilutensin hydrochloride
Molecular FormulaC17H20ClN
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN.Cl
InChIInChI=1S/C17H19N.ClH/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,2,13,18H2,1H3;1H
InChIKeyNFYYMNADTASPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etifelmine Hydrochloride (CAS 1146-95-8): A Diaryl- methane CNS Stimulant for Antihypotensive Research


Etifelmine hydrochloride (CAS 1146-95-8), also known as gilutensin or Tensinase D, is a diarylmethane-class central nervous system (CNS) stimulant and antihypotensive agent [1]. The compound acts as a sympathomimetic amine and was historically used for the treatment of hypotensive circulatory disorders [2]. As a hydrochloride salt of 2-benzhydrylidenebutan-1-amine (free base CAS 341-00-4), it exhibits high aqueous solubility and a markedly elevated computed logP of approximately 4.4, distinguishing it from the more polar phenethylamine-type antihypotensive agents [3].

Lipophilicity High computed logP supports blood-brain barrier penetration studies
Salt form Freely soluble hydrochloride enables direct aqueous formulation
Pharmacology Dual CNS stimulant and peripheral antihypotensive profile for integrated cardiovascular-neurological studies

Why Etifelmine Hydrochloride Cannot Be Simply Substituted with Other Antihypotensive Sympathomimetics


Etifelmine hydrochloride belongs to the diarylmethane structural class, whereas the majority of clinically used antihypotensive sympathomimetics—such as midodrine, etilefrine, and norfenefrine—are phenethylamine derivatives [1]. This fundamental scaffold difference translates into divergent physicochemical properties: etifelmine displays a computed logP of 4.4 versus −0.5 to +0.4 for the phenethylamine comparators, indicating markedly higher lipophilicity that influences membrane permeability, tissue distribution, and CNS penetration [2]. Furthermore, etifelmine is explicitly classified as a CNS stimulant in addition to its peripheral antihypotensive activity, a dual profile not shared by the predominantly peripherally-acting comparators [3]. These structural and pharmacological distinctions mean that etifelmine cannot be treated as a drop-in replacement for other sympathomimetic antihypotensive agents in research protocols requiring consistency in target engagement, biodistribution, or off-target liability.

Etifelmine (diarylmethane)
Phenethylamine comparators
Scaffold class difference may alter target engagement and metabolic vulnerability
High lipophilicity
Low lipophilicity (−0.5 to +0.4)
Divergent membrane permeability and tissue distribution profiles; CNS penetration potential may not transfer
Dual CNS-peripheral activity
Peripherally-restricted vasopressors
Absence of CNS stimulant component limits protocol interchangeability in neuro-cardiovascular models

Quantitative Differentiation Evidence: Etifelmine Hydrochloride vs. Closest Antihypotensive Analogs


Structural Scaffold Class: Diaryl- methane vs. Phenethylamine Backbone Differentiation

Etifelmine is a diarylmethane, whereas midodrine, etilefrine, norfenefrine, and dimetofrine are all phenethylamines or substituted phenethylamines. This difference in core scaffold is formally recorded in authoritative chemical ontologies: ChEBI classifies etifelmine as a diarylmethane [1], while midodrine is classified as a phenethylamine derivative [2]. The diarylmethane scaffold confers a distinct three-dimensional shape, with two aromatic rings attached to a central methylene carbon rather than the single-ring phenethylamine core, which fundamentally alters receptor binding complementarity and metabolic vulnerability.

Scaffold class
Class-level
Diarylmethane (ChEBI:31581) vs. phenethylamine core in midodrine, etilefrine
Scaffold class guides target engagement and metabolic profiling in SAR studies
Categorical difference; receptor-binding complementarity requires direct profiling
Chemical taxonomy Medicinal chemistry Structure-activity relationships

Lipophilicity (Computed logP): 7- to 10-Fold Higher logP vs. Midodrine and Etilefrine

Etifelmine exhibits a computed XLogP3-AA value of 4.4 [1], reflecting high lipophilicity. In contrast, midodrine has a reported logP of −0.5 to −0.66 , and etilefrine has a logP of approximately 0.26–0.50 . The approximately 4–5 log unit difference corresponds to a 10,000- to 100,000-fold difference in octanol-water partition coefficient, predicting profoundly different membrane permeability, CNS penetration potential, and tissue distribution.

Computed logP
Cross-study comparable
Etifelmine XLogP3-AA = 4.4; Midodrine logP = −0.5 to −0.66; Etilefrine logP = 0.26–0.50
Higher logP predicts greater blood-brain barrier penetration in CNS models
Computed values; experimental logP may vary. 10,000- to 100,000-fold partition difference predicted
Physicochemical profiling ADME prediction Drug-likeness

Aqueous Solubility Enhancement via Hydrochloride Salt: Freely Soluble in Water vs. Free Base Limitations

Etifelmine hydrochloride is described as 'freely soluble in water' [1], a property imparted by salt formation with HCl. The free base (CAS 341-00-4) has a high melting point of 232°C and limited aqueous solubility due to its lipophilic diarylmethane core . By comparison, midodrine hydrochloride is also water-soluble, but midodrine is itself a prodrug that requires in vivo enzymatic cleavage to its active metabolite desglymidodrine [2], adding a pharmacokinetic variable absent in etifelmine hydrochloride.

Aqueous solubility
Reported
Etifelmine hydrochloride: freely soluble in water; Free base: limited solubility; Midodrine HCl: soluble (prodrug activation required)
HCl salt enables direct aqueous formulation without co-solvents or prodrug steps
Qualitative descriptor per DrugFuture monograph; formulation stability requires verification
Formulation science Salt selection Bioavailability enhancement

CNS Stimulant Classification: Dual Central-Peripheral Activity vs. Peripherally-Restricted Comparators

Etifelmine is explicitly classified as a 'CNS stimulant; antihypotensive' agent in the MeSH controlled vocabulary and DrugFuture therapeutic category [1][2]. In contrast, midodrine is classified solely as a peripheral α1-adrenergic agonist and vasopressor without CNS stimulant labeling [3]. Similarly, etilefrine and norfenefrine are described as peripheral adrenergic agonists [4]. This classification difference reflects a dual central-peripheral mechanism for etifelmine that is directly relevant to its historical use in hypotensive circulatory disorders where both central stimulation and peripheral vasoconstriction were desired.

CNS stimulant classification
Class-level
Etifelmine: CNS stimulant + antihypotensive (MeSH C005330); Midodrine: peripheral α1-agonist only
Dual classification supports integrated cardiovascular-neurological research models
MeSH and DrugFuture classification; direct receptor profiling data limited
CNS pharmacology Sympathomimetic classification Therapeutic indication

Optimal Research and Industrial Application Scenarios for Etifelmine Hydrochloride Based on Quantitative Differentiation Evidence


Combined Central-Peripheral Sympathomimetic Studies in Hypotension Models

Etifelmine hydrochloride is the appropriate selection for preclinical hypotension models—particularly orthostatic or neurogenic hypotension—where both CNS stimulation and peripheral vasoconstriction are required. Its dual MeSH classification as a CNS stimulant and antihypotensive distinguishes it from purely peripheral agents like midodrine [1]. The high logP of 4.4 supports blood-brain barrier penetration necessary for central activity, a property not available from the hydrophilic comparator midodrine (logP −0.5) [2].

Diaryl- methane Scaffold-Based Medicinal Chemistry and SAR Exploration

For structure-activity relationship (SAR) programs exploring non-phenethylamine sympathomimetic scaffolds, etifelmine hydrochloride serves as a validated diarylmethane starting point. Its ChEBI classification as a diarylmethane [3] provides a distinct intellectual property and chemical space relative to the crowded phenethylamine patent landscape occupied by midodrine, etilefrine, and norfenefrine.

Aqueous Formulation Development Without Prodrug Complexity

The hydrochloride salt form of etifelmine is freely soluble in water [4], enabling direct aqueous formulation for in vitro assays or in vivo dosing without the need for organic co-solvents. This contrasts with the prodrug requirement of midodrine, which must undergo enzymatic cleavage to desglymidodrine for activity [5], removing a pharmacokinetic variable in experimental designs requiring immediate pharmacological onset.

Historical Comparator Studies and Legacy Drug Repurposing Research

Etifelmine hydrochloride, with its documented clinical use dating to the 1960s (Poepelmann, 1964) [6], offers a unique opportunity for drug repurposing or historical comparator studies. Its limited modern characterization (ChEMBL reports no known activity data) [7] presents an open research landscape for de novo receptor profiling and mechanistic elucidation, contrasting with the extensively characterized and commercially mature comparators.

Application
Selection Property
Validation Focus
Combined CNS-peripheral sympathomimetic hypotension studies
High lipophilicity and dual pharmacological classification
Blood-brain barrier penetration and integrated cardiovascular-neurological endpoints
Diaryl-methane scaffold SAR exploration
Non-phenethylamine chemical scaffold
Target engagement and metabolic profiling in SAR assays
Aqueous formulation development for in vitro/in vivo assays
Hydrochloride salt freely soluble in water
Solvent-free preparation and formulation stability
Historical comparator and drug repurposing research
Documented historical use with limited modern profiling
De novo receptor profiling and mechanism-of-action studies
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